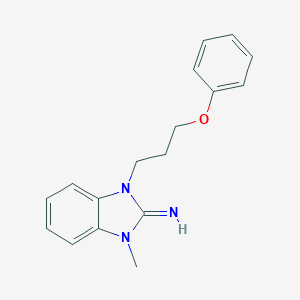![molecular formula C17H18BrN3 B379307 N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379307.png)
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that features a benzimidazole core substituted with a 4-bromobenzyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl chloride, which is then reacted with 1-isopropyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Sodium iodide (NaI) in acetone can facilitate the substitution of the bromine atom with other nucleophiles.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: The corresponding hydrogen-substituted benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromobenzyl group can enhance the compound’s binding affinity and specificity, while the isopropyl group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorobenzyl)-1-isopropyl-1H-benzimidazol-2-amine
- N-(4-fluorobenzyl)-1-isopropyl-1H-benzimidazol-2-amine
- N-(4-methylbenzyl)-1-isopropyl-1H-benzimidazol-2-amine
Uniqueness
N-[(4-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable scaffold for drug design and material science applications.
Eigenschaften
Molekularformel |
C17H18BrN3 |
|---|---|
Molekulargewicht |
344.2g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-1-propan-2-ylbenzimidazol-2-amine |
InChI |
InChI=1S/C17H18BrN3/c1-12(2)21-16-6-4-3-5-15(16)20-17(21)19-11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
AFLSJFCCDCGEOU-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-chloro-3-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379226.png)
![11-(5-methyl-2-thienyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379227.png)
![11-[4-(methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379228.png)
![11-(3,4-dichlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379230.png)
![11-(2-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379232.png)



![11-(2-naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379239.png)
![1-[2-[2-[2-(2-Imino-3-propylbenzimidazol-1-yl)ethoxy]ethoxy]ethyl]-3-propylbenzimidazol-2-imine](/img/structure/B379240.png)
![1-benzyl-3-(2-(2-(2-(3-benzyl-2-imino-2,3-dihydrobenzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)-1H-benzo[d]imidazol-2(3H)-imine](/img/structure/B379242.png)
![N-(4-{[5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379243.png)


